2,3,3',4,4',5'-Hexachlorodiphenyl ether
Description
Contextualization of PCDEs as a Class of Halogenated Organic Contaminants
Polychlorinated diphenyl ethers (PCDEs) are a group of 209 distinct chemical compounds, known as congeners, formed by the chlorination of diphenyl ether. nih.gov Structurally, they consist of two benzene (B151609) rings linked by an oxygen atom, with chlorine atoms attached at various positions. This structure makes them chemically stable and resistant to degradation.
As a class of halogenated organic contaminants, PCDEs share characteristics with other persistent organic pollutants (POPs). They are lipophilic, meaning they tend to accumulate in the fatty tissues of organisms, and are subject to long-range environmental transport, bioaccumulation, and biomagnification through the food web. nih.gov Their primary entry into the environment has been as by-products from the manufacturing of chlorophenols, which are used in various industrial processes. nih.gov They have also been used historically as flame retardants, hydraulic fluids, and plasticizers. nih.gov
Historical Overview of Environmental Research on Chlorinated Diphenyl Ethers
Environmental research into chlorinated diphenyl ethers began to gain momentum following their detection in various environmental compartments. Initially identified as by-products in the synthesis of commercial chlorophenol preparations, their widespread presence became a subject of concern. The first report of PCDE pollution in sediments dates back to 1981 in Lake Ontario. Subsequent studies confirmed their presence in water, soil, air, and diverse biological samples, indicating their ubiquitous nature as environmental contaminants. nih.gov This discovery prompted further investigation into their sources, fate, and toxicological profiles, mirroring the research trajectories of other well-known POPs.
Rationale for Academic Investigation of 2,3,3',4,4',5'-Hexachlorodiphenyl Ether as a Specific Congener
The academic investigation of individual congeners like this compound, also known as PCDE-157, is crucial for a comprehensive risk assessment of the entire PCDE class. nih.gov The toxicity and environmental behavior of PCDEs can vary significantly between congeners based on the number and position of chlorine atoms.
Specific congeners are often prioritized for research based on their detection frequency and concentration in environmental and biological samples, or their structural similarity to other highly toxic compounds. Hexachlorinated congeners, due to their high degree of chlorination, are particularly persistent and bioaccumulative. Research on specific congeners like PCDE-157 allows scientists to understand structure-activity relationships, develop congener-specific analytical methods, and assess the potential for toxic effects, such as the activation of the aryl hydrocarbon receptor (AhR), which is a known mechanism of toxicity for similar halogenated compounds. nih.gov
Below are the key physicochemical properties of this compound:
Data sourced from PubChem CID 93503. nih.gov
Comparative Research Perspectives with Polychlorinated Biphenyls (PCBs) and Polybrominated Diphenyl Ethers (PBDEs)
The study of PCDEs is often framed in comparison to two other major classes of halogenated organic pollutants: polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs).
Structural Similarities and Differences: PCDEs are structurally very similar to PCBs, with the key difference being the presence of a flexible ether linkage (-O-) between the two aromatic rings in PCDEs, whereas PCBs have a direct carbon-carbon bond. nih.gov This ether bond also links the rings in PBDEs, making PCDEs structural analogues of PBDEs, with chlorine atoms instead of bromine.
Sources and Uses: PCBs were widely manufactured from 1929 until their ban in 1979 for uses in electrical equipment like transformers and capacitors. illinois.edu PBDEs were used extensively as flame retardants in plastics, textiles, and electronics. illinois.edunih.gov The primary source of PCDEs, in contrast, is often unintentional, arising as impurities during the production of other chemicals like chlorophenols. nih.gov
Environmental Behavior: All three classes of compounds are persistent, lipophilic, and bioaccumulative. nih.govillinois.edu Historical data from sediment cores show that the environmental accumulation of PCBs predates that of PBDEs, consistent with their respective industrial production timelines. nih.gov Studies comparing environmental concentrations have found that while PCB levels are often higher, PBDE and PCDE concentrations can be significant and are highly correlated in some matrices, suggesting similar environmental transport and deposition patterns. nih.govnih.gov
Toxicological Profiles: A significant portion of the toxicity of PCBs and other dioxin-like compounds is mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.gov Research indicates that some PCDE congeners can also elicit toxic responses through this pathway, similar to certain PCBs. nih.gov The toxic effects of PBDEs are also well-documented and include neurodevelopmental toxicity and endocrine disruption. illinois.edu The structural similarities among these three groups of compounds warrant a comparative approach to fully understand their collective risk to environmental and human health.
Structure
3D Structure
Properties
CAS No. |
94339-60-3 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-2-9(12(18)11(6)17)19-5-3-7(14)10(16)8(15)4-5/h1-4H |
InChI Key |
FEIDIWDEJQVIPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution Patterns of 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether
Global and Regional Environmental Concentrations and Spatial Variability
There is a notable absence of specific data on the global and regional environmental concentrations of 2,3,3',4,4',5'-Hexachlorodiphenyl ether.
Detection and Quantification in Soil and Sediment Matrices
No specific studies detailing the detection and quantification of this compound in soil and sediment matrices were identified. Environmental studies on persistent organic pollutants (POPs) in terrestrial and benthic environments have largely focused on other compounds such as polychlorinated biphenyls (PCBs) and PBDEs.
Prevalence in Aquatic Environments (Water Bodies and Suspended Particulates)
Similarly, there is a lack of available research quantifying the prevalence of this compound in aquatic environments, including water bodies and suspended particulates. Monitoring programs for halogenated compounds in marine and freshwater systems have not typically included this specific PCDE congener in their target analyte lists.
Atmospheric Distribution and Transport (Gas and Particulate Phases)
Information regarding the atmospheric distribution, long-range transport, and presence of this compound in either the gas or particulate phase is not available in the reviewed literature.
Temporal Trends in Environmental Levels of this compound
Due to the lack of baseline concentration data and long-term monitoring studies, it is not possible to establish any temporal trends in the environmental levels of this compound.
Sources and Environmental Release Pathways of 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether
Anthropogenic Generation and Industrial Byproducts
The formation of 2,3,3',4,4',5'-Hexachlorodiphenyl ether is intrinsically linked to the production and use of other chlorinated organic compounds.
Polychlorinated diphenyl ethers (PCDEs), including the hexachloro- congeners, are recognized as byproducts in the manufacturing of commercial chlorophenols. pops.int Specifically, technical grade pentachlorophenol (B1679276) (PCP), a widely used wood preservative, has been found to contain a variety of chlorinated impurities, including chlorinated diphenyl ethers. nih.govcdc.gov The production process of PCP involves the chlorination of phenol (B47542) at elevated temperatures, which can lead to the formation of these unintended compounds. nih.gov While direct evidence specifically identifying the 2,3,3',4,4',5'-isomer in these products is limited in publicly available literature, the general presence of PCDEs as impurities in chlorophenol-based products like wood preservatives is a documented source. nih.govcdc.gov
Similarly, the synthesis of chlorophenoxy acid herbicides, such as 2,4,5-T, involves the reaction of chlorophenols. wikipedia.orghealthandenvironment.org These production processes have been notorious for the generation of highly toxic impurities, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). berkeley.edupic.intnih.gov Although the primary focus has been on dioxin contamination, the chemical reactions involved in herbicide production create a potential environment for the formation of other chlorinated byproducts, including PCDEs.
Table 1: Potential Sources of this compound in Industrial Products
| Industrial Product Category | Specific Examples | Formation Pathway |
| Chlorophenol Products | Pentachlorophenol (PCP) Wood Preservatives | Unintended byproduct during the high-temperature chlorination of phenol. nih.gov |
| Chlorophenoxy Acid Herbicides | 2,4,5-T (historically) | Potential for formation as a byproduct during the synthesis from chlorophenols. wikipedia.orghealthandenvironment.org |
This table is for illustrative purposes and is based on the general understanding of PCDE formation.
Polychlorinated biphenyls (PCBs) were extensively used as dielectric fluids in transformers. Commercial PCB mixtures, such as Aroclors, are complex blends of various PCB congeners. eurofins.com.auepa.govtoxicdocs.org While the primary components are PCBs, these commercial formulations have been found to contain other chlorinated compounds as impurities. Although specific congener analysis of all impurities in historical Aroclor mixtures is not exhaustively documented for every PCDE, the manufacturing process of PCBs involved reactions that could potentially lead to the formation of PCDEs. The analysis of different lots of Aroclor 1254 has shown variations in the congener composition, indicating the complexity of these mixtures. nih.gov
A significant pathway for the formation of PCDEs is the condensation of chlorophenols and chlorobenzenes at elevated temperatures. pops.int This process is particularly relevant in thermal industrial processes and waste incineration. nih.govethz.chno-burn.orgmeasurlabs.comaeversu.orgepa.govnih.gov During the incineration of municipal solid waste, chlorinated precursors present in the waste stream can react to form a variety of persistent organic pollutants, including PCDEs. no-burn.orgaeversu.orgepa.govnih.gov The congener profile of PCDEs from such sources is often dominated by lower chlorinated species, but the formation of hexachlorodiphenyl ethers is also possible depending on the specific precursors and combustion conditions. pops.int
Diffuse Releases from Commercial Products and Waste Streams
Once formed as impurities, this compound can be released into the environment through the use and disposal of the products they contaminate. Wood treated with PCP, for instance, can release these compounds into the soil and surrounding environment over time. cdc.gov
Waste streams from industrial facilities that produced or used chlorophenols, chlorophenoxy herbicides, or PCBs are significant historical sources of PCDEs. epa.gov Landfilling of these wastes can lead to the slow release of contaminants into the surrounding environment through leaching. nih.govpublications.gc.ca The leaching behavior is influenced by various factors such as the composition of the landfill, the amount of rainfall, and the chemical properties of the compound.
Primary and Secondary Mechanisms of Environmental Introduction
The primary introduction of this compound into the environment occurs directly from the sources mentioned above. This includes emissions from industrial production facilities, volatilization from treated wood, and releases from waste disposal sites.
Secondary mechanisms involve the long-range environmental transport of these persistent compounds. Due to their semi-volatile nature, hexachlorodiphenyl ethers can be transported over long distances in the atmosphere, either in the gas phase or adsorbed to airborne particles. nih.govethz.chnih.gov This atmospheric transport can lead to the deposition of these compounds in remote ecosystems, far from their original sources. Once deposited, they can enter terrestrial and aquatic food chains.
Table 2: Environmental Release Mechanisms
| Mechanism | Description |
| Primary Release | Direct emissions from industrial manufacturing processes. Volatilization from products containing the compound as an impurity (e.g., treated wood). Leaching from waste disposal sites (landfills). nih.govpublications.gc.ca |
| Secondary Release (Transport) | Long-range atmospheric transport in the gas phase or adsorbed to particulate matter. nih.govethz.chnih.gov Deposition from the atmosphere into soil and water bodies. |
Environmental Fate and Transport Dynamics of 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether
Persistence and Environmental Stability of the Compound in Various Media
The environmental persistence of a chemical, often characterized by its degradation half-life, is a key determinant of its potential for long-term environmental impact. For 2,3,3',4,4',5'-Hexachlorodiphenyl ether (PCDE-157), a member of the polychlorinated diphenyl ethers (PCDEs) class, persistence is a significant concern due to its chemical structure. Like other persistent organic pollutants (POPs), its stability against degradation processes dictates its residence time in various environmental media.
While specific experimental data on the degradation half-life of this compound is scarce in scientific literature, estimations can be drawn by analogy to structurally similar compounds, such as hexachlorobiphenyls (PCBs), though it is critical to note they belong to a different chemical class. For the similarly structured 2,3,3',4,4',5'-Hexachlorobiphenyl (B1667301) , the estimated atmospheric half-life, based on reactions with hydroxyl radicals, ranges from 11 to 114 days. epa.gov This same analogue is considered highly resistant to biodegradation in soil, with estimated half-lives ranging from 3.4 to over 5 years. epa.gov In surface water, hexachlorobiphenyls are also very resistant to biodegradation, with half-lives exceeding 56 days, and are expected to adsorb strongly to sediment, which can further prolong their persistence. epa.gov
The primary degradation pathways for compounds of this nature include microbial degradation (biodegradation) and photodegradation (breakdown by light).
Biodegradation: The highly chlorinated nature of this compound suggests a high degree of resistance to microbial breakdown. Generally, the rate of biodegradation for chlorinated aromatic compounds decreases as the number of chlorine atoms increases. Studies on other highly chlorinated compounds have shown that they are recalcitrant to aerobic degradation and may only slowly degrade under specific anaerobic conditions.
Photodegradation: Photolysis can be a significant degradation pathway for some POPs, particularly in the atmosphere and surface waters. Research on other chlorinated and brominated aromatic compounds has demonstrated that they can undergo photodegradation, often through a process of reductive dehalogenation (the removal of chlorine atoms). For instance, studies on a hexachlorobiphenyl congener (PCB 138) have shown photocatalysis can lead to half-lives as short as 7.4 to 12.2 hours under specific experimental conditions with UV light. nih.gov However, the environmental relevance of such rapid rates depends on factors like light intensity, water clarity, and the presence of photosensitizing substances like dissolved organic matter.
Given the lack of direct experimental values, the persistence of this compound is generally inferred from its chemical class. PCDEs are known to be persistent, and this congener is expected to reside in the environment for extended periods, particularly when partitioned to soil and sediment, where degradation processes are slower.
Table 1: Estimated Environmental Half-Life Data (by Analogy to 2,3,3',4,4',5'-Hexachlorobiphenyl) (Disclaimer: The following data is for a different, though structurally similar, compound and should be interpreted with caution as a proxy due to the absence of specific data for this compound.)
| Environmental Compartment | Half-Life Range | Degradation Process | Source |
| Air | 11 - 114 days | Reaction with Hydroxyl Radicals | epa.gov |
| Surface Water | > 56 days | Biodegradation | epa.gov |
| Soil | 3.4 - >5 years | Biodegradation | epa.gov |
Inter-Compartmental Exchange and Partitioning Processes
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and sediment.
Air-Water Interfacial Exchange
The exchange of a chemical between the atmosphere and a body of water is largely controlled by its Henry's Law constant (H). This constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air.
The Henry's law solubility constant (Hscp) for this compound has been reported, providing a basis for understanding its air-water partitioning.
Table 2: Henry's Law Constant for this compound
| Parameter | Value | Temperature | Source |
| Henry's Law Solubility Constant (Hscp) | 2.8×10⁻² mol/(m³·Pa) | 298.15 K (25°C) | Kurz and Ballschmiter (1999) |
This value suggests a moderate tendency to partition between air and water, allowing for volatilization from water surfaces to be a relevant environmental transport process.
Sediment-Water Column Partitioning
Hydrophobic organic compounds like this compound have a strong affinity for organic matter and tend to sorb to particles suspended in the water column and, ultimately, to bottom sediments. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). cdc.gov A high Koc value indicates a strong tendency for the chemical to bind to the organic fraction of sediment and soil, reducing its concentration in the water column and its bioavailability. chemsafetypro.com
Soil-Air and Soil-Water Interactions
Similar to its behavior in aquatic systems, the partitioning of this compound in terrestrial environments is driven by its hydrophobicity and volatility.
Soil-Water Interactions: The high estimated Koc value for this compound indicates that when deposited onto soil, it will bind strongly to soil organic matter. nilu.no This strong sorption limits its mobility within the soil profile and reduces the likelihood of it leaching into groundwater. nih.gov However, it also contributes to its long-term persistence in the soil compartment.
Soil-Air Interactions: Volatilization from soil surfaces can be a significant pathway for the re-entry of semi-volatile organic chemicals into the atmosphere. This process is influenced by factors such as soil temperature, moisture content, organic matter content, and the chemical's vapor pressure and air-soil partitioning coefficient (Ksa). For hydrophobic compounds sorbed to soil, volatilization rates are generally low but can contribute to their long-range transport through a cycle of deposition and re-volatilization, sometimes referred to as the "grasshopper effect."
Long-Range Environmental Transport (LRET) Potential
Persistent organic pollutants can travel thousands of kilometers from their sources via atmospheric and oceanic currents, leading to contamination in remote regions like the Arctic. unipd.it The potential for a chemical to undergo long-range environmental transport (LRET) depends on a combination of its properties:
Persistence: The chemical must be stable enough to survive the journey.
Volatility: It must be volatile enough to enter the atmosphere but not so volatile that it remains there permanently. Semi-volatile compounds are most prone to LRET.
Partitioning Behavior: The compound's tendency to partition between the atmosphere and surface media (water, soil, vegetation) influences its transport dynamics.
The LRET potential is often evaluated using metrics such as the Characteristic Travel Distance (CTD) , which is the distance over which the initial concentration of a chemical is reduced by 63% (to 1/e) in a moving air or water mass. dss.go.thresearchgate.net Chemicals with a high CTD are considered to have a high LRET potential.
No specific CTD value for this compound has been published. However, based on its properties as a semi-volatile, persistent, and hydrophobic compound, it is expected to have the potential for long-range transport. Its moderate volatility allows it to enter the atmosphere, while its persistence ensures it survives long-distance transit. Its partitioning behavior suggests it will undergo cycles of deposition to land and water surfaces and subsequent re-volatilization, facilitating its gradual movement toward colder regions where it becomes "trapped" due to lower temperatures—a process known as global fractionation.
Development and Application of Environmental Fate Models for this compound
To integrate the complex processes of persistence, partitioning, and transport, scientists use multimedia environmental fate models. epa.gov These models, often based on the concept of fugacity, divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use mathematical equations to describe the movement and transformation of a chemical within and between them. unipd.itulisboa.pt
There are several types of fugacity models, ranging in complexity:
Level I and II Models: Calculate the equilibrium distribution of a chemical under steady-state conditions, with Level II including advective flows.
Level III Models: Assume non-equilibrium, steady-state conditions, providing a more realistic picture of chemical fate by considering transport resistances between compartments.
Level IV Models: Are dynamic, non-equilibrium models that can predict how concentrations change over time in response to changing emissions.
Spatially resolved models, such as the European Variant Berkeley Trent (EVn-BETR) or the Nested Exposure Model (NEM), apply these principles to specific geographic regions to predict environmental concentrations and fluxes. nih.govrsc.org For example, a modeling study of the polybrominated diphenyl ether (PBDE) congener BDE-209 used the EVn-BETR model to simulate its fate across Europe from 1970 to 2020, predicting concentration trends in air, water, and sediment. nih.gov
Chemical Properties: Molar mass, water solubility, vapor pressure, octanol-water partition coefficient (Kow), and Henry's Law constant.
Degradation Rates: Half-lives in air, water, soil, and sediment.
Emission Data: Estimates of release rates into different environmental compartments.
Multimedia Mass Balance Models for Distribution Prediction
Multimedia mass balance models are computational tools designed to predict the environmental distribution of a chemical by solving a series of mass balance equations for a defined "unit world" or evaluative environment. nih.govtrentu.ca This environment is represented as a set of interconnected, homogeneous compartments (i.e., boxes) representing air, water, soil, and sediment. nih.gov The core principle is that the total mass of a chemical entering the system must equal the total mass leaving the system or accumulating within it.
These models utilize a chemical's intrinsic physicochemical properties and estimated degradation rates to calculate its partitioning and persistence. researchgate.net By inputting data on properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), along with degradation half-lives in each medium, the model can predict the percentage of the total chemical mass that will reside in each compartment at a steady state. researchgate.netnih.gov This provides a comprehensive overview of the chemical's likely environmental sinks.
To run a multimedia mass balance model for a compound like this compound, a specific set of chemical properties is required. The following table provides the necessary input parameters, using data for the representative hexachlorobiphenyl congener (PCB-153) to illustrate.
| Parameter | Value for Representative Hexachlorobiphenyl | Significance in the Model |
|---|---|---|
| Molecular Weight (g/mol) | 360.88 | Used in various calculations to convert between mass and moles. |
| Water Solubility (mg/L) | 0.00011 | Determines the tendency to dissolve in water; low solubility suggests partitioning to solids and lipids. |
| Vapor Pressure (Pa) | 0.00089 | Indicates the volatility of the chemical and its tendency to enter the atmospheric compartment. |
| Log Octanol-Water Partition Coefficient (Log Kow) | 6.91 | Measures lipophilicity; a high value indicates a strong tendency to partition into organic matter and fatty tissues. |
| Half-life in Air (hours) | ~1,200 | Estimates persistence in the atmosphere; influences long-range transport potential. nih.gov |
| Half-life in Water (hours) | ~17,500 | Estimates persistence in the aquatic environment. nih.gov |
| Half-life in Soil (hours) | ~87,600 | Estimates persistence in the terrestrial environment. nih.gov |
| Half-life in Sediment (hours) | ~175,000 | Estimates persistence in bottom sediments, often the ultimate sink for such compounds. nih.gov |
Based on these inputs, the model calculates the distribution of the chemical's mass across the different environmental compartments. For a persistent and hydrophobic compound like a hexachlorinated diphenyl ether or biphenyl, the model would predict a specific distribution pattern. The following table illustrates a typical output from such a model, showing where the chemical is expected to accumulate.
| Environmental Compartment | Predicted Mass Distribution (%) | Reasoning |
|---|---|---|
| Air | < 0.1% | Low vapor pressure limits the amount that can reside in the atmosphere at any given time. |
| Water | ~1-5% | Very low water solubility means only a small fraction of the total mass will be dissolved in the water column. |
| Soil | ~60-75% | High Log Kow indicates strong sorption to organic matter in soil, making it a primary reservoir. |
| Sediment | ~25-35% | Similar to soil, sediment acts as a major sink due to the chemical's hydrophobicity and persistence. |
| Biota | < 1% | While concentrations in organisms can be high (bioaccumulation), the total mass in this compartment is small compared to soil and sediment. |
Fugacity-Based Models for Environmental Equilibrium
Fugacity-based models, pioneered by Donald Mackay, represent a more advanced approach within the framework of multimedia mass balance. nih.gov Fugacity, expressed in units of pressure (Pascals), is a thermodynamic concept that can be described as the "escaping tendency" of a chemical from a particular phase. lupinepublishers.comunipd.it When two environmental compartments are in equilibrium, their fugacities are equal. If the fugacities are unequal, the chemical will move from the compartment of higher fugacity to the one of lower fugacity until equilibrium is reached. researchgate.net
These models calculate a "fugacity capacity" (Z-value) for each environmental compartment. The Z-value quantifies the capacity of a medium to absorb a chemical and is dependent on the physicochemical properties of the substance and the nature of the compartment itself. lupinepublishers.com A compartment with a high Z-value can hold a high concentration of a chemical at a low fugacity.
The relationship is defined as: C = Z * f Where:
C is the concentration (mol/m³)
Z is the fugacity capacity (mol/m³·Pa)
f is the fugacity (Pa)
By calculating the Z-values for air, water, soil, and sediment, one can predict the equilibrium distribution of a chemical. The compartment with the highest Z-value will be the primary environmental sink for the compound. The following table illustrates how fugacity capacities are calculated and what they signify for a representative hexachlorobiphenyl, based on the properties listed previously.
| Compartment | Formula for Fugacity Capacity (Z) | Calculated Z-Value (mol/m³·Pa) | Interpretation |
|---|---|---|---|
| Air | 1 / RT (R=Gas Constant, T=Temp) | ~4.0 x 10⁻⁴ | Air has a very low capacity to hold the chemical, meaning even a small amount results in a relatively high "escaping tendency". |
| Water | 1 / H (H=Henry's Law Constant) | ~0.03 | Water has a higher capacity than air, but it is still limited by the compound's low solubility. |
| Soil | (Kp * ρs) / H | ~2,500 | Due to strong sorption to organic matter (reflected in the soil-water partition coefficient, Kp), soil has a very high capacity to retain the chemical. |
| Sediment | (Kp * ρsed) / H | ~1,800 | Similar to soil, sediment has a high capacity due to sorption, making it a major environmental reservoir. |
*Values are illustrative estimates for a typical temperate environment. ρs and ρsed are the densities of soil and sediment, respectively.
The results of the fugacity capacity calculations clearly indicate that for a compound with the properties of a hexachlorinated diphenyl ether or biphenyl, the Z-values for soil and sediment are orders of magnitude higher than those for air and water. This confirms the prediction of the simpler mass balance model: the vast majority of the chemical's mass at environmental equilibrium will be found sorbed to soil and sediment particles. Fugacity models thus provide a thermodynamic basis for understanding why persistent, hydrophobic compounds accumulate in these solid phases of the environment. researchgate.net
Based on the conducted research, there is currently insufficient specific data available in the public domain to generate a detailed article on the biogeochemical cycling and bioaccumulation of This compound that adheres to the strict and detailed outline provided.
Scientific literature and databases extensively cover related compounds, such as various congeners of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). However, information focusing solely on the this compound congener is not available in the search results. The structural difference between diphenyl ethers (containing an oxygen bridge) and biphenyls (a direct bond between phenyl rings) is significant, meaning data cannot be accurately extrapolated from one to the other for the purposes of this specific request.
Consequently, it is not possible to provide scientifically accurate and verifiable information for the following mandated sections:
Biogeochemical Cycling and Bioaccumulation of 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether in Biota Non Human
Biotransformation and Metabolite Formation Pathways in Non-Human Organisms
Stereoselective/Enantioselective Biotransformation
To fulfill the request, dedicated studies on the specific environmental fate and toxicology of 2,3,3',4,4',5'-Hexachlorodiphenyl ether would be required. Without such studies, any generated content would be speculative and would not meet the required standards of scientific accuracy.
Advanced Analytical Methodologies for Research on 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether
Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices
The initial and most critical stage in the analysis of 2,3,3',4,4',5'-Hexachlorodiphenyl ether involves its extraction from complex matrices such as soil, sediment, sludge, and biological tissues. cdc.gov Care must be taken to ensure that sample collection equipment and containers are free from contamination. cdc.gov
Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), is a modern technique that utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes. researchgate.netthermofisher.com This method significantly reduces extraction time and solvent consumption compared to traditional techniques. thermofisher.com For the extraction of PBDEs from solid samples like sediments or polymers, PFE has demonstrated comparable recoveries to conventional methods but in a fraction of the time. thermofisher.com Optimized PFE conditions for similar organic pollutants in sediment have used temperatures as low as 50°C to prevent the degradation of thermally sensitive compounds, with pressures around 1500 psi and solvents like methanol-acetone mixtures. nih.gov
Soxhlet extraction is a classic and widely used liquid-solid extraction technique that serves as a benchmark for evaluating other methods due to its high extraction yields for PBDEs. cdc.govresearchgate.net This method involves the continuous washing of a solid sample with a distilled solvent. nih.gov Typical solvents for extracting PBDEs from solid matrices include hexane, toluene, dichloromethane, or mixtures like hexane/acetone. cdc.govnih.gov While effective, Soxhlet extraction is time-consuming, often requiring over 20 hours, and consumes large volumes of organic solvents. researchgate.net
Table 1: Comparison of PFE and Soxhlet Extraction for PBDEs
| Feature | Pressurized Fluid Extraction (PFE/ASE) | Soxhlet Extraction |
|---|---|---|
| Principle | Extraction with solvents at elevated temperature and pressure | Continuous solid-liquid extraction with distilled solvent |
| Typical Solvents | Hexane, Dichloromethane, Acetone, Methanol researchgate.netnih.gov | Hexane, Toluene, Dichloromethane, Acetone/Hexane cdc.govnih.gov |
| Extraction Time | 15-30 minutes per sample thermofisher.com | >20 hours per sample researchgate.net |
| Solvent Consumption | Low (Reduced by up to 40% compared to Soxhlet) thermofisher.com | High researchgate.net |
| Advantages | Fast, efficient, reduced solvent use thermofisher.com | Robust, high recovery, widely established researchgate.netnih.gov |
| Disadvantages | Requires specialized equipment, potential for thermal degradation of labile compounds if not optimized nih.gov | Time-consuming, large solvent volume, potential for thermal degradation researchgate.net |
Following extraction, cleanup steps are essential to remove co-extracted interfering compounds, such as lipids and humic acids, which can affect the accuracy of the analysis. cdc.gov
Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique used to separate large molecules like lipids, proteins, and polymers from smaller analytes like this compound. americanlaboratory.comgilson.comepa.gov The sample extract is passed through a column packed with a porous gel; larger molecules are excluded from the pores and elute first, while smaller analyte molecules penetrate the pores and elute later. gilson.com This method is effective for both polar and non-polar analytes and is considered non-destructive. gilson.comepa.gov It is particularly useful for cleaning up extracts from high-fat biological samples. nih.govnih.gov
Solid Phase Extraction (SPE) is a versatile cleanup technique that uses a solid adsorbent (the stationary phase) packed in a cartridge or disk to separate the target analytes from interfering compounds. epa.govthermofisher.com The choice of sorbent and solvent (the mobile phase) depends on the properties of the analyte and the matrix. sigmaaldrich.com For PBDE analysis, multi-layer silica (B1680970) columns are often employed. dioxin20xx.org For instance, a sequence involving different types of silica gel (e.g., acidic, basic, neutral) can effectively separate PBDEs from other contaminants like PCBs and dioxins. dioxin20xx.org
Alumina (B75360) Columns are frequently used for the cleanup of environmental sample extracts. epa.govbiotage.com Alumina (aluminum oxide) is a polar adsorbent available in acidic, neutral, and basic forms, which allows for tailored separation based on the polarity of the interfering compounds. biotage.comepa.gov The activity of the alumina can be adjusted by adding specific amounts of water. epa.gov In practice, the sample extract, dissolved in a non-polar solvent like hexane, is passed through the alumina column. Polar interferences are retained on the column, while the less polar this compound is eluted with an appropriate solvent. epa.gov
Table 2: Overview of Sample Cleanup Procedures
| Technique | Principle | Common Application for PBDEs | Advantages |
|---|---|---|---|
| Gel Permeation Chromatography (GPC) | Separation based on molecular size (size exclusion) gilson.com | Removal of high molecular weight interferences like lipids and proteins from biological samples nih.govnih.gov | Effective for a wide range of analytes, non-destructive gilson.comepa.gov |
| Solid Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase thermofisher.com | Fractionation of extracts, removal of polar/non-polar interferences using silica or Florisil cartridges cdc.govdioxin20xx.org | High selectivity, variety of sorbents available, can concentrate analytes phenomenex.com |
| Alumina Column Chromatography | Adsorption chromatography based on polarity biotage.com | Removal of polar interfering compounds from extracts epa.gov | Different pH forms (acidic, neutral, basic) offer versatility biotage.com |
Chromatographic Separation and Quantification Approaches
Gas chromatography is the primary technique for the separation and quantification of PBDEs. cdc.gov
High-Resolution Gas Chromatography (HRGC) utilizing capillary columns is the standard for separating individual PBDE congeners. cdc.gov Capillary columns, which are long (e.g., 15-30 meters) with a small internal diameter and a thin film of stationary phase, provide the high efficiency needed to separate complex mixtures of congeners. cdc.govrestek.com The selection of the stationary phase is critical and is based on the principle of "like dissolves like," where the polarity of the stationary phase should match that of the analytes for optimal separation. greyhoundchrom.com For PBDEs, non-polar or mid-polar stationary phases, such as those based on 5% phenyl polysiloxane, are commonly used. restek.comfujifilm.com A temperature-programmed oven is used to elute the congeners according to their boiling points and interaction with the stationary phase. cdc.gov
The separation of this compound from its other hexachlorodiphenyl ether isomers is a significant analytical challenge due to their similar physicochemical properties. vurup.skresearchgate.net Achieving isomer-specific separation requires highly selective capillary columns. vurup.sk Specialized stationary phases, such as those with liquid crystalline properties, have demonstrated high selectivity for positional isomers. vurup.sk The unambiguous identification of each isomer relies on the combination of its unique retention time from the HRGC column and a specific mass spectrometric signal. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can also be employed for enhanced separation of complex isomer mixtures. nih.gov
Table 3: Typical HRGC Parameters for PBDE Analysis
| Parameter | Description/Value | Purpose |
|---|---|---|
| Column Type | Capillary Column | Provides high separation efficiency. cdc.gov |
| Stationary Phase | e.g., 5% Phenyl Polysiloxane (non-polar to mid-polar) | Selectivity for separating PBDE congeners based on polarity and boiling point. restek.comfujifilm.com |
| Column Dimensions | e.g., 15-30 m length, 0.25 mm internal diameter, 0.10-0.25 µm film thickness | Balances resolution, analysis time, and sample capacity. restek.comresearchgate.net |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Splitless or Pulsed Splitless | Ensures efficient transfer of trace-level analytes onto the column. |
| Oven Program | Temperature ramp (e.g., 90°C to 260°C) | Elutes compounds based on their volatility and interaction with the stationary phase. researchgate.net |
Mass Spectrometry (MS) Detection and Confirmation
Mass spectrometry coupled with gas chromatography (GC/MS) is the definitive technique for the detection and confirmation of PBDEs. cdc.gov The mass spectrometer ionizes the compounds eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their intensity. researchgate.net
For PBDEs, Electron Impact (EI) ionization is a common technique. However, Electron Capture Negative Ionization (ECNI) offers higher sensitivity for compounds with four or more bromine atoms, making it particularly suitable for hexa-BDEs. cdc.gov
High-resolution mass spectrometry (HRMS), for instance using Orbitrap technology, provides high mass accuracy, which allows for the unambiguous identification and confirmation of the elemental composition of the target compounds, offering excellent selectivity even in complex matrices. thermofisher.com Both low-resolution (e.g., quadrupole) and high-resolution mass spectrometers can be used. While HRMS provides greater certainty in identification, low-resolution instruments operated in selected ion monitoring (SIM) mode can provide the sensitivity needed for trace-level quantification. researchgate.netthermofisher.com The confirmation of this compound is achieved by detecting its characteristic molecular ion or specific fragment ions at its specific chromatographic retention time. thermofisher.com
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a widely utilized technique for the structural elucidation and quantification of a broad range of organic compounds, including halogenated aromatic hydrocarbons like this compound. In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecules as they elute from a gas chromatograph, leading to the formation of a positively charged molecular ion (M•+) and subsequent fragmentation. mdpi.comcreative-proteomics.com This fragmentation is highly reproducible and creates a characteristic mass spectrum that serves as a molecular fingerprint, invaluable for compound identification. mdpi.com
For polychlorinated compounds such as hexachlorodiphenyl ether, the EI-MS spectrum is characterized by a prominent molecular ion cluster, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation pathway involves the sequential loss of chlorine atoms, resulting in a series of fragment ion clusters at [M-Cl]⁺, [M-2Cl]⁺, and so on. Other potential fragmentation patterns can include the loss of a COCl group or cleavage of the ether bond, although the successive loss of chlorine is typically the most dominant fragmentation route observed for polychlorinated aromatics. The fragmentation pattern is influenced by the degree of chlorination and the substitution pattern on the diphenyl ether backbone. nih.gov
Table 1: Predicted Key Ion Clusters in the Electron Ionization Mass Spectrum of this compound
| Ion | Description | Predicted m/z (for ³⁵Cl isotopes) |
| [M]⁺ | Molecular Ion | 374 |
| [M-Cl]⁺ | Loss of one chlorine atom | 339 |
| [M-2Cl]⁺ | Loss of two chlorine atoms | 304 |
| [M-3Cl]⁺ | Loss of three chlorine atoms | 269 |
| [M-4Cl]⁺ | Loss of four chlorine atoms | 234 |
| [M-5Cl]⁺ | Loss of five chlorine atoms | 199 |
| [M-6Cl]⁺ | Loss of six chlorine atoms | 164 |
Note: The m/z values represent the nominal mass of the most abundant isotopologue containing only ³⁵Cl. In an actual spectrum, each of these would appear as a cluster of peaks reflecting the natural isotopic abundance of chlorine.
Negative Chemical Ionization Mass Spectrometry (NCI-MS)
Negative Chemical Ionization Mass Spectrometry (NCI-MS) is an alternative ionization technique that offers exceptional sensitivity and selectivity for electrophilic compounds, such as those containing multiple halogen atoms. gcms.cz Unlike the "hard" ionization of EI, NCI is a "soft" ionization method that results in less fragmentation. gcms.cz It typically involves a reagent gas, such as methane (B114726) or ammonia (B1221849), which, when ionized, produces low-energy thermal electrons. gcms.cz These electrons are efficiently captured by electronegative analytes like this compound, a process known as electron capture negative ionization (ECNI). gcms.cz
This process leads to the formation of abundant molecular anions (M⁻) or [M-Cl]⁻ ions with minimal further fragmentation. nih.govcsic.es The high efficiency of electron capture by polychlorinated compounds makes NCI-MS significantly more sensitive than EI-MS for their detection, often by several orders of magnitude. gcms.cz This enhanced sensitivity is crucial for detecting trace levels of this compound in complex environmental samples. The choice of reagent gas can influence the ionization process; for instance, methane is commonly used, but ammonia has also been shown to enhance sensitivity for some organochlorine compounds. csic.es
Table 2: Comparison of EI-MS and NCI-MS for the Analysis of this compound
| Feature | Electron Ionization (EI-MS) | Negative Chemical Ionization (NCI-MS) |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Primary Ion | Molecular Cation (M•+) | Molecular Anion (M⁻) or [M-Cl]⁻ |
| Fragmentation | Extensive, provides structural detail | Minimal, often shows only the molecular ion |
| Sensitivity | Moderate | Very High (femtogram to picogram levels) |
| Selectivity | Universal for GC-amenable compounds | Selective for electrophilic compounds |
| Primary Use | Structural confirmation and quantification | Trace-level quantification |
Application of Isotope-Labeled Internal Standards for Quantification and Quality Control
The accurate quantification of this compound is critical for assessing environmental contamination and human exposure. However, analytical procedures involving extraction, cleanup, and instrumental analysis are prone to analyte losses and matrix effects, which can introduce significant variability and inaccuracy. researchgate.net To overcome these challenges, the isotope dilution method, which employs stable isotope-labeled internal standards (SIL-IS), is the gold standard. researchgate.netnih.gov
For the analysis of this compound, an ideal internal standard would be the same compound but with one or more atoms replaced by a heavy isotope, most commonly Carbon-13 (¹³C). rsc.orgnih.gov A ¹³C-labeled version of this compound would have virtually identical physicochemical properties to its native counterpart. researchgate.net This means it behaves similarly during extraction, cleanup, and chromatographic separation, co-eluting with the target analyte. nih.gov
Because the SIL-IS is distinguishable from the native analyte by its mass in the mass spectrometer, any losses or signal suppression/enhancement during the analytical process will affect both compounds equally. researchgate.net By adding a known amount of the ¹³C-labeled standard to the sample at the very beginning of the procedure, the ratio of the native analyte to the labeled standard can be used to calculate the original concentration with high accuracy and precision, effectively correcting for procedural variations. nih.govisotope.com The use of ¹³C-labeled standards is generally preferred over deuterium (B1214612) (²H) labeled standards, as they are less susceptible to isotopic exchange and chromatographic separation from the native compound. isotope.com
Method Validation and Inter-Laboratory Comparison Studies for this compound
To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation. epa.gov Method validation is the process of demonstrating that the analytical procedure is suitable for its intended use and involves assessing several key performance characteristics. nih.govresearchgate.net
Key Method Validation Parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or other related congeners.
Linearity and Range: The ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Ecotoxicological Research on 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether: Mechanistic Insights in Non Human Systems
In Vitro Mechanistic Studies on Cellular and Subcellular Responses (Non-Human Origin)
In vitro studies using non-human cell lines are fundamental for elucidating the specific molecular mechanisms of toxicity without the complexities of a whole-organism system. These studies allow for the direct assessment of a chemical's effect on cellular and subcellular targets.
Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes.
While extensive research exists on the interaction of various PCBs and PBDEs with the AhR, specific binding affinity and activation potency data for 2,3,3',4,4',5'-hexachlorodiphenyl ether are not well-documented in publicly available literature. For the structurally similar biphenyl (B1667301) congener, PCB 156, studies in fish hepatoma cells (PLHC-1) have shown that it can act as a full agonist of the AhR. nih.govwhoi.edu However, its intrinsic efficacy was found to be 10- to 50-fold lower than that of non-ortho-substituted PCBs, and it has been shown to inhibit the response to more potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov It is plausible that this compound could exhibit some AhR activity, but without direct experimental evidence, its role as an agonist or antagonist remains unconfirmed.
Induction and Modulation of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450s)
A primary consequence of AhR activation is the induction of xenobiotic-metabolizing enzymes, particularly members of the Cytochrome P450 (CYP) superfamily, such as CYP1A1 and CYP1A2. mdpi.comnih.gov These enzymes are part of the cell's Phase I metabolic defense, modifying foreign compounds to facilitate their excretion. frontiersin.orgnih.govyoutube.com However, this process can sometimes lead to the creation of more toxic, reactive metabolites. nih.govnih.gov
Specific studies detailing the induction or modulation of CYP enzymes by this compound in non-human in vitro systems are scarce. Based on the behavior of related compounds, if this congener were to act as an AhR agonist, it would be expected to induce CYP1A enzymes. For instance, the biphenyl PCB 156 is known to induce CYP1A protein and its associated catalytic activity (ethoxyresorufin-O-deethylase, EROD) in fish cell lines. whoi.edu The extent and nature of this induction would be dependent on its specific binding affinity and efficacy with the AhR in a given biological system.
Molecular Pathways of Oxidative Stress Induction
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. nih.gov This imbalance can lead to damage of cellular components like lipids, proteins, and DNA. Many environmental contaminants, including various PBDEs, are known to induce oxidative stress through mechanisms such as disruption of mitochondrial function or direct generation of ROS during their metabolism by CYP enzymes. nih.govmdpi.commdpi.com
In Vivo Mechanistic Investigations in Model Organisms (Non-Human)
In vivo studies in model organisms such as rodents and fish are crucial for understanding how a chemical affects a complete biological system, including complex interactions between different organs and physiological pathways.
Neurochemical and Behavioral Pathway Perturbations (e.g., impact on receptors)
The developing nervous system is particularly vulnerable to environmental toxicants. Halogenated diphenyl ethers and biphenyls have been identified as developmental neurotoxicants, with mechanisms involving the disruption of neurotransmitter systems, interference with signaling pathways, and alteration of receptor function. nih.govnih.gov
Specific in vivo studies investigating the neurochemical and behavioral effects of this compound are limited. However, research on related compounds provides insight into potential mechanisms. For example, various PBDE and PCB congeners have been shown to affect the dopaminergic and cholinergic systems, alter calcium homeostasis, and impact the function of receptors like the muscarinic cholinergic receptor in fish brain tissue. nih.govnih.gov Studies in zebrafish embryos exposed to PBDE derivatives have shown downregulation of key neurodevelopmental genes (e.g., syn2a, elavl3) and induction of oxidative stress, leading to abnormal motor behavior. mdpi.comresearchgate.net These pathways represent plausible, though unconfirmed, targets for this compound.
Endocrine System Modulation at a Mechanistic Level (e.g., hormone synthesis and metabolism pathways)
Endocrine disrupting chemicals (EDCs) interfere with the body's hormonal systems. mdpi.comnih.govnih.govmdpi.com Halogenated aromatic compounds can disrupt the endocrine system by mimicking or blocking natural hormones, or by altering the synthesis, transport, and metabolism of hormones. mdpi.comnih.govnih.gov The thyroid hormone system is a particularly sensitive target. mdpi.com
There is a lack of specific research on the endocrine-disrupting mechanisms of this compound in animal models. Studies on PCBs have demonstrated that they can interfere with thyroid hormone signaling in the fetal rat brain, not by directly binding to thyroid receptors, but by reducing circulating levels of thyroid hormones like thyroxine (T4) and triiodothyronine (T3). nih.govnih.gov This reduction is often linked to increased hepatic clearance of thyroid hormones. The structural similarity of many halogenated compounds to thyroid hormones suggests that they can compete for binding to transport proteins, such as transthyretin. This interference with transport and metabolism is a key mechanism of thyroid disruption for this class of chemicals.
Immunological Pathway Disruption Studies
Research into the specific immunotoxic effects of this compound (PCDE-157) is limited in the scientific literature. However, significant insights can be drawn from studies on structurally similar polychlorinated biphenyls (PCBs), which share a common mechanism of toxicity related to their chlorination pattern. The immunotoxicity of these compounds is often linked to their ability to interact with the aryl hydrocarbon receptor (AhR), a key regulator of immune responses.
Studies on other persistent organic pollutants (POPs) with similar structures have demonstrated a range of immunological disruptions. For instance, exposure to certain PCB congeners has been shown to suppress cell-mediated immunity. One study on 3,4,5,3',4',5'-hexachlorobiphenyl, a toxic AhR-binding PCB isomer, revealed a dose-dependent reduction in the activity of cytotoxic T lymphocytes (CTL) in mice. nih.gov This suppression of the CTL response suggests a compromised ability of the immune system to respond to pathogens and neoplastic cells. nih.gov The study also noted that exposure prior to antigen challenge led to significant suppression of the immune response. nih.gov
Structure-Activity Relationships (SAR) and Structure-Toxicity Relationships (STR) for this compound and Related Congeners
The biological activity and toxicity of this compound are intrinsically linked to its chemical structure, specifically the number and position of chlorine atoms on the diphenyl ether framework. Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies of related compounds, such as PCBs and polybrominated diphenyl ethers (PBDEs), provide a framework for understanding the potential behavior of this specific congener.
Influence of Chlorination Pattern on Bioavailability and Mechanistic Interactions
The chlorination pattern is a critical determinant of the bioavailability and mechanistic interactions of halogenated aromatic hydrocarbons. The degree of chlorination generally affects the lipophilicity and persistence of the compound.
Bioavailability:
Absorption: Studies on PCBs have shown that dermal penetration is inversely related to the degree of chlorination. Less chlorinated biphenyls are absorbed more rapidly through the skin, while more highly chlorinated congeners penetrate more slowly but can persist at the site of exposure, leading to prolonged systemic absorption. nih.gov This suggests that as a hexachlorinated compound, this compound would be expected to be absorbed more slowly than its lower chlorinated counterparts.
Distribution and Metabolism: Once absorbed, highly chlorinated compounds tend to accumulate in adipose tissue due to their lipophilicity. nih.gov The rate of metabolism and excretion also decreases with increased chlorination. nih.govnih.gov PCBs with more than four chlorine atoms are generally less susceptible to biodegradation. nih.govresearchgate.net The specific positions of the chlorine atoms also influence metabolism; for example, the presence of adjacent non-chlorinated carbon atoms is often required for microbial degradation.
Mechanistic Interactions: The arrangement of chlorine atoms dictates the molecule's three-dimensional shape, which in turn affects its ability to bind to cellular receptors.
Receptor Binding: For PCBs, congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') tend to have a non-planar (twisted) conformation. These non-planar congeners are often associated with neurotoxic effects. nih.gov In contrast, congeners without ortho substitutions can adopt a more planar or "dioxin-like" conformation, allowing them to bind with high affinity to the aryl hydrocarbon receptor (AhR). This binding mediates a wide range of toxic effects, including immunotoxicity and developmental toxicity.
Comparative Mechanistic Potency with Other PCDPEs, PCBs, and PBDEs
The toxic potency of this compound can be understood by comparing it to other well-studied persistent organic pollutants.
Comparison with PBDEs: PBDEs are structurally similar to PCDPEs, with bromine atoms instead of chlorine. Both classes of compounds are used as flame retardants and share concerns regarding their environmental persistence and bioaccumulation. illinois.edu Studies have shown that PBDEs can also exert toxicity through various mechanisms, including disruption of the endocrine system and neurodevelopmental toxicity. illinois.edu The mechanistic potency of individual PBDE congeners also depends on their halogenation pattern. For example, hydroxylated metabolites of some PBDEs have been shown to be potent competitors for binding to transthyretin, a thyroid hormone transport protein, suggesting a potential for disruption of the thyroid hormone system, similar to what is observed with some PCBs.
The table below provides a conceptual comparison of the mechanistic potencies, drawing on data from related compounds.
| Feature | This compound (Inferred) | Polychlorinated Biphenyls (PCBs) | Polybrominated Diphenyl Ethers (PBDEs) |
| Primary Toxic Mechanism | Likely mixed (dioxin-like and non-dioxin-like) | Varies by congener (dioxin-like, neurotoxic) | Endocrine disruption, neurotoxicity |
| Receptor Interactions | Probable AhR binding | AhR, Ryanodine receptor, etc. | Thyroid hormone receptors, etc. |
| Relative Potency | Lower than non-ortho PCBs | High for non-ortho, lower for ortho-substituted | Varies by congener and metabolite |
| Persistence | High | High, increases with chlorination | High |
| Bioaccumulation | High | High | High |
Environmental Degradation and Remediation Approaches for 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether
Abiotic Degradation Processes in the Environment
Abiotic degradation involves the breakdown of a compound by non-biological processes, such as chemical reactions and light. For highly stable molecules like hexachlorodiphenyl ether, these processes are generally slow but represent significant long-term fate pathways in the environment.
Photolysis, or degradation by sunlight, is a significant abiotic pathway for the breakdown of PCDEs in the environment. mdpi.com Theoretical studies on the direct photolysis of PCDEs indicate three potential reaction pathways: photodechlorination (the removal of chlorine atoms), dissociation of the carbon-oxygen ether bond, and the formation of polychlorinated dibenzofurans (PCDFs). researchgate.net
The primary mechanism is photodechlorination, which involves the cleavage of a carbon-chlorine (C-Cl) bond. This is considered the rate-determining step in the process. researchgate.net Generally, the photoactivity of PCDEs and their rate of degradation increase with a higher degree of chlorination. researchgate.net This is because more highly halogenated congeners absorb light at longer wavelengths, overlapping more with the solar spectrum. acs.org The process typically occurs in a stepwise fashion, leading to the formation of less chlorinated diphenyl ethers. researchgate.net
Another potential photolytic pathway is the cleavage of the C-O ether bond, which would result in the formation of chlorinated benzene (B151609) and chlorinated phenol (B47542) compounds. researchgate.net Additionally, intramolecular cyclization can occur, leading to the formation of highly toxic PCDFs, a process that has also been observed with brominated analogues. mdpi.comacs.org
Hydrolysis, the reaction with water, is not considered a significant environmental degradation pathway for PCDEs. Like the structurally similar PCBs, the ether linkage and the carbon-chlorine bonds in 2,3,3',4,4',5'-hexachlorodiphenyl ether are highly resistant to cleavage by water under typical environmental pH and temperature conditions. Studies on the brominated analogues (PBDEs) also indicate a high resistance to hydrolysis. researchgate.net Consequently, the environmental half-life of PCDEs with respect to hydrolysis is expected to be extremely long, making it a negligible removal process compared to photolysis and biodegradation.
Biotic Degradation Mechanisms and Bioremediation Potential
Biotic degradation, carried out by microorganisms, is a crucial process for the ultimate removal of persistent organic pollutants from the environment. The pathways for PCDEs are largely inferred from extensive studies on PCBs and PBDEs.
The complete biodegradation of highly chlorinated compounds like this compound typically requires a two-stage process involving both anaerobic and aerobic bacteria. wikipedia.org
Anaerobic Reductive Dechlorination: Under anaerobic conditions, found in sediments and certain soils, highly chlorinated PCDEs can serve as electron acceptors for some bacteria. wikipedia.org This process, known as reductive dechlorination, involves the removal of chlorine atoms, which are replaced by hydrogen atoms. epa.gov Studies on PCBs have shown that dechlorination occurs primarily from the meta and para positions on the biphenyl (B1667301) rings. epa.govnih.gov This initial step is critical because it reduces the compound's toxicity and transforms it into lower-chlorinated congeners that are more susceptible to aerobic degradation. epa.gov
Aerobic Degradation: The less-chlorinated PCDEs produced during anaerobic dechlorination can be further degraded by aerobic bacteria. wikipedia.org This process is analogous to the well-documented biphenyl (bph) pathway for PCB degradation. Aerobic bacteria that can degrade PCBs have also shown the ability to degrade lower-halogenated PBDEs, suggesting a similar capability for PCDEs. ucanr.edu The pathway involves dioxygenase enzymes that attack the aromatic rings, leading to ring cleavage. The ultimate end products of this process can be carbon dioxide, water, and chloride ions.
While specific studies on the fungal degradation of this compound are not available, research on PCBs has demonstrated the capabilities of certain fungi. Ligninolytic fungi, particularly white-rot fungi such as Phanerochaete chrysosporium and Pleurotus ostreatus, are known to degrade a wide range of recalcitrant pollutants, including PCBs. nih.govnih.gov
These fungi produce powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidase, manganese peroxidase, and laccase. nih.gov These enzymes can oxidize the aromatic rings of chlorinated compounds. The transformation of hydroxylated PCB metabolites by fungal laccase has been shown to result in the formation of dimers, sometimes with simultaneous dechlorination. nih.gov However, studies on PCBs have also indicated that the effectiveness of fungal degradation tends to decrease with an increasing degree of chlorination, suggesting that highly chlorinated congeners like PCDE 157 would be degraded slowly. nih.gov
The degradation of this compound in the environment, through both abiotic and biotic pathways, is expected to generate a series of transformation products.
Products of Abiotic Degradation:
Lower-chlorinated PCDEs: Formed through the stepwise removal of chlorine atoms via photolysis. researchgate.net
Polychlorinated dibenzofurans (PCDFs): Resulting from intramolecular cyclization during photolysis. mdpi.com
Chlorophenols and Chlorobenzenes: Potential products from the cleavage of the ether bond during photolysis. researchgate.net
Products of Biotic Degradation:
Lower-chlorinated PCDEs: The primary products of anaerobic bacterial reductive dechlorination. epa.gov
Hydroxylated PCDEs (OH-PCDEs): Formed by the action of monooxygenase enzymes in aerobic bacteria and fungi, representing an initial step in ring activation. mdpi.comnih.gov
Methoxylated PCDEs (MeO-PCDEs): Can be formed through further biological transformation of hydroxylated metabolites. mdpi.com
Chlorobenzoic acids: Intermediates formed after the cleavage of one of the aromatic rings during aerobic degradation, analogous to PCB metabolism. nih.gov
The formation of these metabolites is significant, as some products, particularly hydroxylated metabolites and PCDFs, can exhibit toxicity comparable to or greater than the parent compound. mdpi.com
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | PCDE 157 |
| Polychlorinated Biphenyls | PCBs |
| Polybrominated Diphenyl Ethers | PBDEs |
| Polychlorinated Diphenyl Ethers | PCDEs |
| Polychlorinated Dibenzofurans | PCDFs |
| Chlorophenols | - |
| Chlorobenzenes | - |
| Hydroxylated PCDEs | OH-PCDEs |
| Methoxylated PCDEs | MeO-PCDEs |
| Chlorobenzoic acids | - |
| Phanerochaete chrysosporium | - |
| Pleurotus ostreatus | - |
| Lignin peroxidase | - |
| Manganese peroxidase | - |
Engineered Remediation Technologies for Contaminated Sites
The remediation of sites contaminated with persistent organic pollutants such as this compound, also known as BDE-154, presents significant technical challenges due to the compound's chemical stability and hydrophobicity. Engineered remediation technologies aim to destroy, immobilize, or extract these contaminants from soil, sediment, and groundwater. These approaches are often applied in situ (in place) to minimize site disruption and the costs associated with excavation and transport. wikipedia.orgcool-ox.com This section details several promising engineered technologies for addressing contamination with BDE-154 and related polybrominated diphenyl ethers (PBDEs).
In Situ Chemical Reduction (ISCR)
In situ chemical reduction (ISCR) is a remediation technique that involves introducing a chemical reductant into the subsurface to transform contaminants into less toxic or immobile forms. wikipedia.orgcool-ox.comfrtr.gov For halogenated compounds like BDE-154, the primary mechanism is reductive dehalogenation, where bromine atoms are sequentially removed from the diphenyl ether backbone. This process typically results in the formation of less brominated, and often less toxic, congeners. nih.gov
Zero-valent iron (ZVI) is one of the most widely used reductants for ISCR. frtr.gov It can donate electrons that facilitate the debromination of PBDEs. Studies have demonstrated that ZVI can effectively degrade a range of PBDEs, with the reaction rate generally decreasing as the number of bromine atoms decreases. nih.gov The process involves a stepwise debromination, where a highly brominated congener like Decabromodiphenyl ether (BDE-209) is transformed into lower brominated congeners, including hexa- and hepta-BDEs in the initial phases, and eventually tetra- and penta-BDEs. nih.gov
The application of ZVI can be accomplished through the installation of permeable reactive barriers (PRBs), where groundwater flows through a zone containing granular iron, or by direct injection of micro- or nanoscale ZVI particles into the contaminated area. wikipedia.org Soil mixing with large-diameter augers is another method to ensure intimate contact between ZVI and contaminants in the soil matrix. frtr.govgeo-solutions.com
To enhance the speed and efficiency of reductive debromination, nanoscale ZVI particles are often combined with a catalytic metal, such as palladium (Pd) or nickel (Ni), to form bimetallic nanoparticles. researchgate.netstanford.edu The secondary metal acts as a catalyst, promoting the generation of atomic hydrogen and enhancing electron transfer, which accelerates the degradation of the target contaminant.
Research has shown that Ni/Fe bimetallic nanoparticles can effectively degrade BDE-209 in soil, achieving up to 72% removal under specific pH and dosage conditions. researchgate.net The degradation pathway is a stepwise debromination from an n-bromo to an (n-1)-bromo congener. researchgate.net Similarly, palladized nZVI (nZVI/Pd) has been shown to promote the reaction kinetics and can lead to the complete debromination of PBDEs to diphenyl ether. stanford.edu The use of stabilizers on commercial nZVI can sometimes slow the reaction by hindering the sorption of the contaminant onto the particle surface. stanford.edu
| Technology | Target Contaminant | Removal Efficiency / Result | Key Degradation Products | Reaction Time | Reference |
|---|---|---|---|---|---|
| Zero-Valent Iron (ZVI) | BDE-209 | 92% transformation | Hexa- to hepta-BDEs (initial); Tetra- to penta-BDEs (later) | 40 days | nih.gov |
| Ni/Fe Bimetallic Nanoparticles | BDE-209 (in soil) | Up to 72% | Stepwise debromination products (n-1 BDEs) | Not Specified | researchgate.net |
| Palladized nZVI (nZVI/Pd) | Various PBDEs | Complete debromination to Diphenyl ether | Diphenyl ether | 1 week | stanford.edu |
Adsorption Technologies
Adsorption involves the use of porous materials with high surface area to capture and immobilize contaminants. This technology does not destroy the contaminant but effectively removes it from the soil pore water or groundwater, reducing its mobility and bioavailability.
Activated carbon, particularly granular activated carbon (GAC), is a highly effective adsorbent for a wide range of organic compounds due to its extensive microporous structure. mdpi.com The primary adsorption mechanisms for PBDEs onto activated carbon include van der Waals interactions, π–π interactions between the aromatic rings of the PBDE and the carbon surface, and hydrogen bonding. mdpi.comresearchgate.net Studies on lower brominated PBDEs have shown very high adsorption capacities. For instance, the maximum adsorption capacity for 4,4′-dibromodiphenyl ether (BDE-15) on a coconut shell GAC was reported to be 623.19 μmol/g. mdpi.comresearchgate.net After adsorption, the spent carbon can potentially be regenerated for reuse. researchgate.net
Biochar is a carbon-rich material produced from the pyrolysis of biomass. It has gained attention as a cost-effective and sustainable alternative to activated carbon for environmental remediation. mdpi.comresearchgate.net Biochar can be engineered to have specific surface properties that enhance the adsorption of contaminants. Combining biochar with biological degradation processes presents a synergistic approach. In a coupled adsorption and biodegradation system, biochar can immobilize contaminants, reducing their concentration in the aqueous phase to levels that are less toxic to degrading microorganisms. nih.gov This approach can create a favorable environment for microbes like Dehalococcoides mccartyi to carry out reductive dechlorination, making it a promising strategy for in-situ remediation. nih.gov
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. These processes rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). AOPs include techniques such as ozonation (O3), UV/hydrogen peroxide (H2O2), and Fenton's reagent (Fe2+ and H2O2). mdpi.comnih.govnih.gov
Photocatalysis is a subset of AOPs that utilizes a semiconductor catalyst (like titanium dioxide, TiO2) and a light source to generate radicals. nih.govmdpi.com Research on related hexachlorobiphenyls has shown that photocatalysis can lead to stepwise dechlorination, with degradation half-lives as short as 7.4 hours under a xenon lamp. nih.gov More recent developments focus on modifying catalysts to be active under visible light, which would make the process more energy-efficient and suitable for in-situ applications using solar energy. nih.govmdpi.com For PBDEs, photoreductive degradation using materials like g-C3N4-Fe3O4 composites has shown high efficiency under visible light, indicating a promising pathway for remediation. nih.gov
Engineered Bioremediation
While natural attenuation of PBDEs can occur, the process is often slow. Engineered bioremediation strategies aim to accelerate the biological degradation of these contaminants by optimizing environmental conditions or introducing specialized microorganisms. nih.govresearchgate.net For BDE-154 and other PBDEs, the key biological pathway is anaerobic reductive debromination. berkeley.edunih.gov
Bioaugmentation involves the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. researchgate.netnih.gov Cultures containing Dehalococcoides species have been identified as capable of debrominating higher PBDEs. berkeley.edu For example, some anaerobic cultures have been observed to debrominate hepta-BDEs, producing hexa-BDE 154 among other products. berkeley.edu
Biostimulation involves modifying the subsurface environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. researchgate.netnih.gov This is often achieved by adding nutrients, electron donors (e.g., lactate, ethanol), or other amendments that create more favorable conditions for reductive debromination. researchgate.netnih.gov Comparative studies on BDE-209 have shown that biostimulation can be more effective than bioaugmentation and natural attenuation, achieving higher reduction rates over the same period. nih.gov
| Remediation Strategy | Description | BDE-209 Reduction | Pseudo-First-Order Rate Constant (d⁻¹) | Final Degradation Products | Reference |
|---|---|---|---|---|---|
| Biostimulation | Addition of carbon source (formate) and electron donor (ethanol) | 55.3% | 0.0049 | Tetra-BDEs | nih.gov |
| Bioaugmentation | Enrichment with Dehalobium chlorocoercia strain DF-1 | 40.2% | 0.0028 | Tri-BDEs | nih.gov |
| Natural Attenuation | No amendments | 30.9% | 0.0025 | Penta-BDEs | nih.gov |
Research Gaps, Challenges, and Future Directions in the Study of 2,3,3 ,4,4 ,5 Hexachlorodiphenyl Ether
Advancements in Isomer-Specific Analytical Methods and Reference Materials
A significant challenge in the study of PCDE 157 is the accurate and precise quantification in complex environmental matrices. PCDEs are a group of 209 different congeners, and their physical-chemical properties can be very similar, making their separation and individual measurement difficult.
Current Challenges:
Co-elution: During chromatographic analysis, different PCDE congeners, as well as other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), can elute from the chromatography column at the same time, leading to inaccurate identification and quantification.
Lack of Certified Reference Materials (CRMs): The availability of certified reference materials is essential for the quality assurance and quality control of analytical measurements. For many individual PCDE congeners, including PCDE 157, there is a limited supply of high-purity CRMs. This scarcity hampers the ability of laboratories to validate their analytical methods and ensure the comparability of data across different studies.
Matrix Interferences: Environmental samples such as sediment, biota, and water contain a multitude of other compounds that can interfere with the analysis of PCDE 157, requiring sophisticated and often laborious sample preparation and cleanup techniques.
Future Directions:
The development of more advanced analytical techniques is a key research priority. This includes the use of high-resolution mass spectrometry (HRMS) which can provide greater selectivity and sensitivity, helping to distinguish between co-eluting compounds. Furthermore, the synthesis and certification of a wider range of individual PCDE congener standards, including isotopically labeled standards for use in isotope dilution methods, are crucial for improving the accuracy of quantification.
| Analytical Challenge | Description | Potential Solution |
| Isomer Co-elution | Multiple PCDE and PCB congeners have similar retention times in gas chromatography, leading to overlapping peaks and inaccurate quantification. | Development of multi-dimensional gas chromatography (GCxGC) methods; Use of high-resolution mass spectrometry (HRMS) for better mass separation. |
| Reference Material Scarcity | Lack of certified reference materials (CRMs) for PCDE 157 hinders method validation and inter-laboratory comparison. | Increased synthesis and certification of individual PCDE congener standards, including 13C-labeled standards for isotope dilution analysis. |
| Complex Matrix Effects | Components in environmental samples (e.g., lipids, humic acids) can interfere with extraction and analysis, causing signal suppression or enhancement. | Advanced sample cleanup techniques such as multi-layer silica (B1680970) gel chromatography and automated solid-phase extraction (SPE). |
Refined Understanding of Environmental Transport and Bioaccumulation Pathways
PCDEs are known to be persistent in the environment and have the potential for long-range transport and bioaccumulation. nih.gov However, the specific pathways and factors governing the movement and accumulation of PCDE 157 are not well understood.
Research Gaps:
Atmospheric Transport: While it is known that POPs can be transported over long distances in the atmosphere, the specific atmospheric transport potential of PCDE 157, including its partitioning between the gas and particle phases, is not well characterized.
Bioaccumulation and Biomagnification: There is a need for more data on the bioaccumulation factors (BAFs) and biomagnification factors (BMFs) of PCDE 157 in various aquatic and terrestrial food webs. Understanding how this specific congener moves up the food chain is critical for assessing the risk to top predators.
Influence of Environmental Factors: The role of environmental variables such as temperature, organic carbon content in soil and sediment, and oceanic currents on the transport and bioavailability of PCDE 157 requires further investigation.
Future Research:
Future studies should focus on measuring the concentrations of PCDE 157 in various environmental compartments, including air, water, soil, and sediment, in different geographical regions. Food web studies in diverse ecosystems are needed to determine the bioaccumulation and biomagnification potential of this congener. The development and application of multimedia environmental fate models specifically parameterized for PCDE 157 will also be crucial for predicting its environmental distribution.
Comprehensive Elucidation of Mechanistic Ecotoxicological Responses in Diverse Non-Human Species
The toxicological effects of PCDEs have been studied to some extent, with research indicating potential for hepatic oxidative stress, endocrine disruption, and developmental effects. nih.gov However, there is a lack of data on the specific ecotoxicological effects of PCDE 157 in a wide range of non-human species.
Key Questions:
What are the specific molecular mechanisms of toxicity of PCDE 157?
Does PCDE 157 act as an endocrine disruptor, and if so, through which pathways?
What are the sublethal effects of chronic exposure to environmentally relevant concentrations of PCDE 157 on different species?
How does the toxicity of PCDE 157 compare to other PCDE congeners and other POPs?
Research Needs:
In vivo and in vitro studies are needed to investigate the toxic effects of PCDE 157 in a variety of organisms representing different trophic levels, such as algae, invertebrates, fish, and birds. These studies should aim to identify specific biomarkers of exposure and effect and to elucidate the underlying mechanisms of toxicity.
Development of Predictive Models for Environmental Behavior and Fate Under Climate Change Scenarios
Climate change is expected to alter the environmental transport and fate of POPs. nih.gov Rising global temperatures can increase the volatilization of these compounds from soil and water, leading to enhanced atmospheric transport. nih.gov Changes in precipitation patterns and extreme weather events can also affect their deposition and runoff. nih.gov
Challenges and Future Directions:
A significant research gap is the lack of predictive models that can accurately forecast the behavior and fate of PCDE 157 under various climate change scenarios. The development of such models is challenging due to the complex interplay of factors that influence the environmental fate of POPs.
Future research should focus on:
Parameterization of Models: Obtaining more accurate data on the physical-chemical properties of PCDE 157, such as its vapor pressure, water solubility, and partition coefficients, is essential for parameterizing environmental fate models.
Integrating Climate Variables: Models need to be developed that can incorporate projections for changes in temperature, precipitation, wind patterns, and ice cover to predict how the distribution of PCDE 157 will change in the future.
Validation of Models: The predictions of these models need to be validated against long-term environmental monitoring data to ensure their accuracy.
| Climate Change Factor | Potential Impact on PCDE 157 Behavior | Modeling Consideration |
| Increased Temperature | Enhanced volatilization from soil and water; altered degradation rates; potential for increased long-range atmospheric transport. | Temperature-dependent partitioning coefficients (KAW, KOA); temperature-dependent degradation rate constants. |
| Changes in Precipitation | Increased wet deposition in some regions, leading to higher concentrations in water and soil; increased runoff and soil erosion, transporting particle-bound PCDE 157. | Spatially and temporally resolved precipitation data; inclusion of runoff and erosion modules. |
| Melting of Glaciers and Ice Sheets | Release of historically deposited PCDE 157 into aquatic environments. | Models that account for cryospheric processes and the release of contaminants from melting ice. |
| Changes in Ocean Currents | Altered transport and distribution of PCDE 157 in marine environments. | Coupled ocean-atmosphere general circulation models that include contaminant transport. |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Ecotoxicological Research for this Congener
Omics technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), offer powerful tools for investigating the subtle molecular effects of chemical exposure. nih.govnih.gov These approaches can provide a more comprehensive understanding of the mechanisms of toxicity and help to identify novel biomarkers of exposure and effect.
Opportunities and Challenges:
The application of proteomics and metabolomics to study the effects of PCDE 157 is a promising area of research. These technologies can help to:
Identify proteins and metabolic pathways that are altered by exposure to PCDE 157. nih.gov
Elucidate the molecular mechanisms underlying the toxic effects of this compound.
Discover sensitive and specific biomarkers that can be used for environmental monitoring.
A major challenge is the complexity of the data generated by omics technologies, which requires advanced bioinformatics tools for analysis and interpretation. Furthermore, linking changes at the molecular level to adverse outcomes at the organismal and population levels remains a key area of research. nih.gov
Emerging Research on Novel Sources and Transformation Products of PCDE 157 in the Environment
While some sources of PCDEs are known, such as their past use in industrial applications and their formation as byproducts in certain chemical processes, there may be other, currently unrecognized sources contributing to their environmental presence. nih.gov Furthermore, once released into the environment, PCDEs can undergo transformation processes, such as photodegradation and biotransformation, leading to the formation of other compounds that may also be of toxicological concern. nih.gov
Research Needs:
Source Identification: Further research is needed to identify and quantify all potential sources of PCDE 157 to the environment. This includes investigating its potential formation as an unintended byproduct in industrial processes and its presence in consumer products.
Transformation Products: Studies on the degradation of PCDE 157 under various environmental conditions are needed to identify its transformation products. The toxicity of these products should also be assessed, as they may be more or less toxic than the parent compound. For example, photolysis can lead to the formation of hydroxylated PCDEs. nih.gov
Q & A
Q. How is 2,3,3',4,4',5'-Hexachlorodiphenyl ether structurally identified in environmental samples?
Methodological Answer: High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for structural identification. Isomer-specific separation requires capillary columns with polar stationary phases (e.g., DB-5MS) to resolve positional isomers. Confirmation involves comparing retention times and mass spectra with certified reference standards (e.g., CDE-153S, CDE-105S) . Nuclear magnetic resonance (NMR) can supplement structural elucidation for synthetic standards.
Q. What are the key physical-chemical properties critical for environmental fate modeling?
Methodological Answer: Key properties include:
- Log Kow (Octanol-Water Partition Coefficient): Determined via shake-flask or HPLC methods; values for hexachlorodiphenyl ethers typically range between 6.5–7.2, indicating high bioaccumulation potential .
- Henry’s Law Constant (H): Measured using equilibrium partitioning systems; H values for similar congeners (e.g., PCDE-130: 1.5×10⁻², PCDE-132: 6.2×10⁻²) suggest moderate volatility and partitioning into air .
- Melting Point: Differential scanning calorimetry (DSC) reveals melting points between 120–122°C for structurally related PCDE-140 .
Q. How are detection limits optimized in analytical protocols?
Methodological Answer: Sensitivity is enhanced via solid-phase extraction (SPE) using C18 or polystyrene-divinylbenzene cartridges for pre-concentration. Method detection limits (MDLs) below 0.1 ng/L in water matrices are achievable using isotope dilution with ¹³C-labeled internal standards .
Advanced Research Questions
Q. How do isomer-specific differences in chlorination patterns affect environmental persistence?
Methodological Answer: Isomer stability is evaluated through hydrolysis and photolysis experiments. For example, ortho-substituted congeners (e.g., 2,2',3,3',4,4'-Hexachlorodiphenyl ether) exhibit slower degradation rates under UV light due to steric hindrance, as shown in simulated sunlight reactors (λ = 290–400 nm) . Computational modeling (e.g., QSARs) further predicts half-lives based on substitution patterns .
Q. What experimental designs address contradictions in ecotoxicological data across studies?
Methodological Answer: Standardized OECD test guidelines (e.g., OECD 210 for fish toxicity) must be supplemented with controlled abiotic factors (pH, dissolved organic carbon). For instance, discrepancies in LC50 values for aquatic organisms often arise from variations in water hardness; thus, toxicity assays should include ion-specific buffering . Meta-analyses using Bayesian hierarchical models can reconcile inter-study variability .
Q. How can long-range atmospheric transport potential (LRATP) be quantified for this compound?
Methodological Answer: LRATP is modeled using the OECD Pov and LRTP Screening Tool, incorporating:
- Half-life in air: Derived from OH radical reaction rates (e.g., smog chamber studies).
- Sorption to aerosols: Measured via gas-particle partitioning experiments. For hexachlorodiphenyl ethers, high log Koa (octanol-air partition coefficient) values (>10) suggest strong aerosol sorption, limiting LRATP compared to lower chlorinated congeners .
Q. What strategies resolve co-elution of structurally similar polychlorinated diphenyl ethers (PCDEs) in complex matrices?
Methodological Answer: Two-dimensional gas chromatography (GC×GC-TOFMS) with a non-polar × mid-polar column setup improves peak capacity. For example, PCDE-153 (2,2',4,4',5,5'-Hexachlorodiphenyl ether) and PCDE-154 (2,2',4,4',5,6-Hexachlorodiphenyl ether) are resolved using a secondary column temperature offset of +15°C .
Data Analysis and Interpretation
Q. How should researchers handle missing or conflicting physicochemical data in risk assessments?
Methodological Answer: Apply read-across approaches using data from structurally analogous compounds (e.g., PCDE-138 or PCDE-153) . Uncertainty factors (e.g., 10× for acute-to-chronic extrapolation) are incorporated into probabilistic models. Collaborative databases like the NIST Chemistry WebBook provide validated datasets for gap-filling .
Q. What statistical methods are recommended for temporal trend analysis in monitoring studies?
Methodological Answer: Mann-Kendall tests with seasonal adjustment (e.g., STL decomposition) detect trends in environmental concentrations. For example, monitoring programs in East Asia use time-series regression to assess compliance with POPs regulation targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
